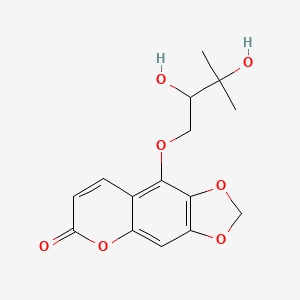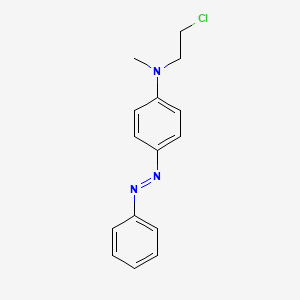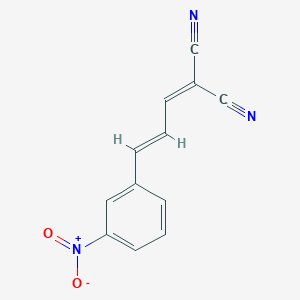
Malononitrile, (m-nitrocinnamylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (m-nitrocinnamylidene)- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of two cyano groups (-CN) attached to a central carbon atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malononitrile, (m-nitrocinnamylidene)- can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide . Another method includes the reaction of malononitrile with aldehydes or ketones under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride. This method is widely practiced due to its efficiency and scalability . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, (m-nitrocinnamylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert malononitrile into amines or other reduced forms.
Substitution: The cyano groups in malononitrile can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of malononitrile include bases such as sodium hydride, acids, and various oxidizing and reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of malononitrile include heterocyclic compounds, amines, and substituted nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds .
Aplicaciones Científicas De Investigación
Malononitrile, (m-nitrocinnamylidene)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of malononitrile, (m-nitrocinnamylidene)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler compound with two cyano groups attached to a central carbon atom.
Cyanoacetonitrile: Another nitrile compound with a similar structure but different reactivity.
Dicyanomethane: A related compound with two cyano groups but different chemical properties.
Uniqueness
Malononitrile, (m-nitrocinnamylidene)- is unique due to its specific structure and reactivity. The presence of the m-nitrocinnamylidene group imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from other similar compounds .
Propiedades
Número CAS |
41122-41-2 |
|---|---|
Fórmula molecular |
C12H7N3O2 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-11(9-14)5-1-3-10-4-2-6-12(7-10)15(16)17/h1-7H/b3-1+ |
Clave InChI |
SUUDBEARADVQJK-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C(C#N)C#N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
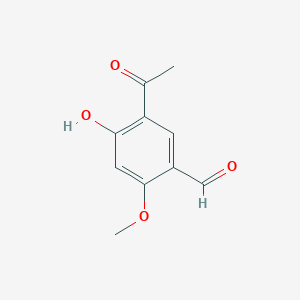
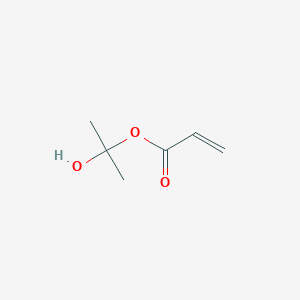
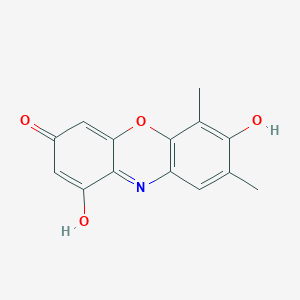

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
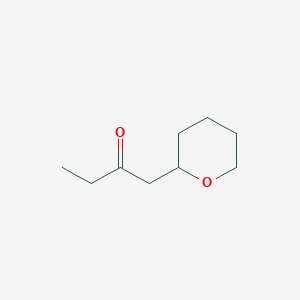
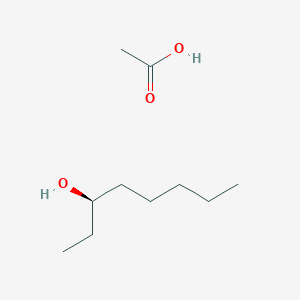
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
